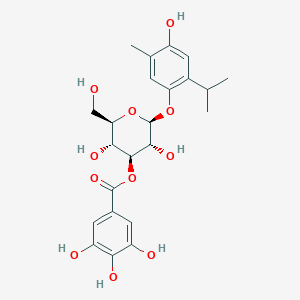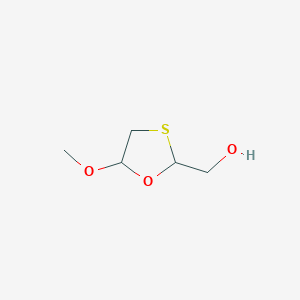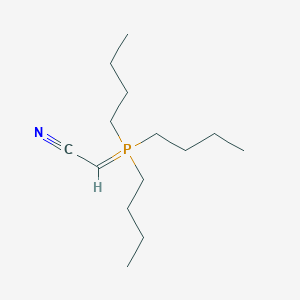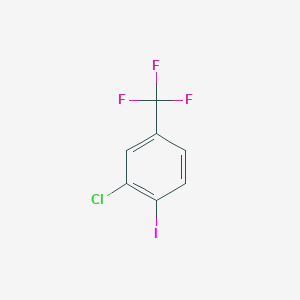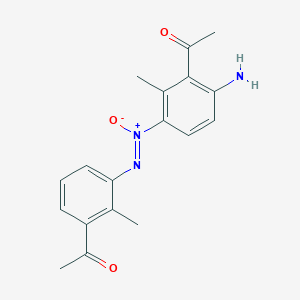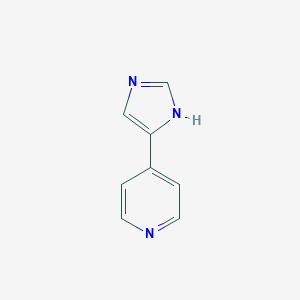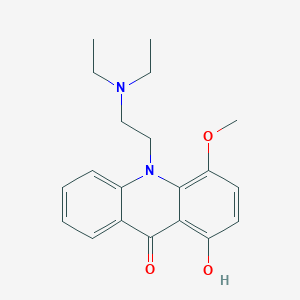
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone, also known as DHEA, is a synthetic compound that has been extensively studied for its potential application in scientific research. DHEA is a derivative of the natural hormone dehydroepiandrosterone (DHEA) and has been shown to have a variety of biological effects.
作用機序
The exact mechanism of action of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone is not fully understood, but it is thought to act through a variety of pathways. 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to interact with a number of receptors, including estrogen receptors, androgen receptors, and the GABA receptor. 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has also been shown to have antioxidant effects and may protect against oxidative stress.
Biochemical and Physiological Effects:
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has a variety of biochemical and physiological effects. In addition to its potential anti-tumor, cognitive, and immunomodulatory effects, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to have effects on bone density, insulin sensitivity, and lipid metabolism. 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has also been studied for its potential to improve sexual function and libido.
実験室実験の利点と制限
One advantage of using 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone in lab experiments is that it is a synthetic compound, which allows for precise control over dosage and purity. However, one limitation of using 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone. One area of interest is the potential use of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone as a treatment for autoimmune diseases. Another area of interest is the potential use of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone as a treatment for cognitive decline in aging populations. Additionally, further research is needed to fully understand the mechanisms of action of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone and its potential applications in a variety of scientific research fields.
合成法
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone can be synthesized through a multi-step process starting with 9(10H)-acridinone. The first step involves the reaction of 9(10H)-acridinone with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine to produce the final product, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone.
科学的研究の応用
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been studied for its potential application in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to have anti-tumor effects and may be a potential treatment for certain types of cancer. In neurology, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been studied for its potential to improve cognitive function and memory. In immunology, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to have immunomodulatory effects and may be a potential treatment for autoimmune diseases.
特性
CAS番号 |
141992-59-8 |
|---|---|
製品名 |
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone |
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
10-[2-(diethylamino)ethyl]-1-hydroxy-4-methoxyacridin-9-one |
InChI |
InChI=1S/C20H24N2O3/c1-4-21(5-2)12-13-22-15-9-7-6-8-14(15)20(24)18-16(23)10-11-17(25-3)19(18)22/h6-11,23H,4-5,12-13H2,1-3H3 |
InChIキー |
LQNHEXXSJIBBCR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)O |
正規SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)O |
その他のCAS番号 |
141992-59-8 |
同義語 |
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)
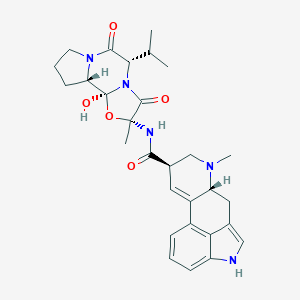
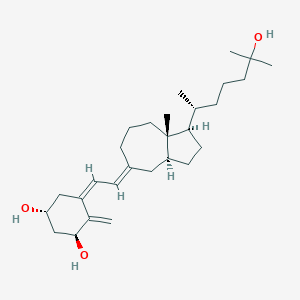
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)

